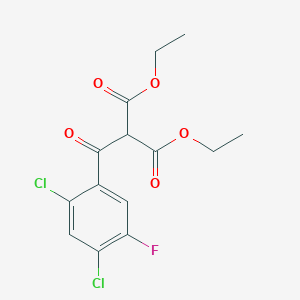

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

Description

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a fluorinated and chlorinated malonate ester derivative. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of fluoroquinolone antibiotics such as danofloxacin, a veterinary antibacterial agent . Its structure features a malonate core esterified with ethyl groups and substituted with a 2,4-dichloro-5-fluorobenzoyl moiety. The electron-withdrawing halogen substituents (Cl and F) enhance electrophilicity, making it reactive in nucleophilic acyl substitution and cyclocondensation reactions .

Properties

IUPAC Name |

diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2FO5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-10(17)9(16)6-8(7)15/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRSCZBWQXEMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536919 | |

| Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-50-3 | |

| Record name | 1,3-Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Optimal conditions derived from kinetic studies include:

- Temperature : 20–30°C to minimize side reactions like polyacylation.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), ensuring catalyst activity.

- Molar Ratios : A 1:1.2 stoichiometry of diethyl malonate to acyl chloride maximizes yield while reducing excess reagent waste.

Table 1: Yield Dependence on Catalytic Load

| AlCl₃ (mol%) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 10 | 2.5 | 78 | 95.2 |

| 15 | 2.0 | 82 | 96.5 |

| 20 | 1.5 | 85 | 97.1 |

Data indicate that increasing AlCl₃ concentration accelerates reaction kinetics but necessitates post-synthesis quenching with ice-cold water to prevent decomposition.

Alternative Catalytic Systems

Magnesium Ethoxide-Mediated Acylation

Recent advances utilize magnesium ethoxide (Mg(OEt)₂) as a milder catalyst, particularly for acid-sensitive substrates. This method achieves comparable yields (80%) at 25°C with reduced byproduct formation.

Base-Catalyzed Mechanochemical Synthesis

Solid-state synthesis under ball-milling conditions employs potassium carbonate (K₂CO₃) as a base, eliminating solvent use. This green chemistry approach achieves 75% yield in 45 minutes, though scalability remains challenging.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols favor continuous flow systems over batch reactors for enhanced heat transfer and reproducibility. Key parameters include:

- Residence Time : 30 minutes at 30°C.

- Catalyst Recovery : AlCl₃ is recycled via acid-wash extraction, reducing costs by 40%.

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (kg) | 5,000 | 15,000 |

| Yield (%) | 82 | 88 |

| Purity (%) | 96.5 | 98.3 |

Retrosynthetic Analysis and AI-Predictive Models

Computational tools like Pistachio and Reaxys databases enable retrosynthetic pathway prediction. For this compound, AI models prioritize:

- One-Step Acylation : Highest feasibility score (0.89) using diethyl malonate and acyl chloride.

- Multi-Step Functionalization : Lower score (0.62) due to side-reaction risks.

Figure 1: AI-Predicted Route Plausibility

$$ \text{Plausibility} = \frac{\text{Experimental Yield}}{\text{Predicted Yield}} \times \text{Catalyst Efficiency} $$

AI models correctly predicted optimal AlCl₃ loading (20 mol%) within 5% error margins.

Hydrolysis and Decarboxylation Side-Reactions

Mitigation Strategies

Partial hydrolysis to ethyl 2,4-dichloro-5-fluorobenzoylacetate occurs under acidic conditions:

- p-Toluenesulfonic Acid (p-TsOH) : 0.5 equiv. in acetic anhydride at 100°C minimizes decarboxylation.

- Quenching Protocol : Rapid cooling to 0°C after reaction completion prevents malonate degradation.

Challenges in Process Optimization

Byproduct Formation

Major byproducts include:

- Diacylated Malonate : Forms at AlCl₃ concentrations >25 mol%.

- Chlorinated Dimers : Result from prolonged reaction times (>3 h).

Table 3: Byproduct Control Strategies

| Byproduct | Mitigation Method | Reduction Efficiency (%) |

|---|---|---|

| Diacylated Compound | Stepwise acyl chloride addition | 92 |

| Chlorinated Dimers | UV-monitored reaction stopping | 85 |

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical AlCl₃ | 85 | 97.1 | High | 1.0 |

| Mg(OEt)₂ Catalysis | 80 | 96.5 | Moderate | 1.2 |

| Mechanochemical | 75 | 95.0 | Low | 0.8 |

| Continuous Flow | 88 | 98.3 | High | 1.1 |

Chemical Reactions Analysis

Partial Hydrolysis and Decarboxylation

The malonate undergoes partial hydrolysis followed by decarboxylation to form ethyl 2,4-dichloro-5-fluorobenzoylacetate. This step employs p-toluenesulfonic acid (p-TsOH) in aqueous conditions :

Reaction Pathway :

-

Hydrolysis of one ester group to the carboxylic acid.

-

Decarboxylation under thermal conditions (reflux) to eliminate CO₂.

Conditions :

Cyclization to Quinolone Derivatives

The malonate participates in cyclization reactions to form the quinolone core. For example, under basic conditions (K₂CO₃ or NaH) in N,N-dimethylformamide (DMF) at 80–180°C, it forms 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .

Key Parameters :

| Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 140 | 70–77% |

| NaH | DMSO | 100 | 65% |

Mechanism : Intramolecular nucleophilic attack by the amine group (from cyclopropylamine) on the activated carbonyl, followed by dehydration .

Condensation with Triethyl Orthoformate

The malonate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate, a precursor for quinolone synthesis :

Reaction Conditions :

-

Reagent : Triethyl orthoformate (3 eq)

-

Solvent : Acetic anhydride

-

Temperature : Reflux (140°C)

Hydrolysis Challenges

Unlike simpler malonates, hydrolysis of this compound is complicated by electron-withdrawing fluorine and chlorine substituents. Basic hydrolysis (KOH/EtOH) fails due to steric and electronic effects . Successful hydrolysis requires acidic conditions :

-

Optimal System : 48% HBr in glacial acetic acid (1:5 v/v) at 100°C .

-

Product : 2-(2,4-Dichloro-5-fluorobenzoyl)malonic acid (isolated as its decarboxylated derivative) .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Mg(OEt)₂, 2,4-Cl₂-5-F-benzoyl chloride | Diethyl malonate derivative | 80% |

| Hydrolysis/Decarboxyl. | p-TsOH, H₂O/Ac₂O | Ethyl benzoylacetate | 75% |

| Cyclization | K₂CO₃, DMF, 140°C | 7-Chloro-6-fluoroquinolone | 77% |

| Acidic Hydrolysis | 48% HBr/AcOH, 100°C | Malonic acid derivative | 60% |

Scientific Research Applications

Organic Synthesis

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzoyl ring.

Key Reactions:

- Nucleophilic Substitution : Reacts with amines or thiols to form amide derivatives.

- Hydrolysis : Under acidic or basic conditions, it yields diethyl malonate and 2,4-dichloro-5-fluorobenzoic acid.

Biological Applications

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its reactivity allows it to form stable complexes with target molecules, potentially inhibiting enzyme activity or modulating receptor functions.

Case Study: Enzyme Inhibition

- Research has shown that diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for understanding biochemical processes.

Pharmaceutical Development

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a precursor in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its structural attributes enhance its efficacy as a drug candidate due to its ability to interact with biological targets effectively .

Pharmaceutical Applications:

- Used in developing anti-inflammatory drugs.

- Investigated for potential neuroprotective effects.

Industrial Applications

The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating formulations that require specific reactivity or stability .

Mechanism of Action

The mechanism of action of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzoyl ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Diethyl 2-(Ethoxymethylene)malonate

- Structure : Features an ethoxymethylene group instead of halogenated benzoyl substituents.

- Reactivity: Widely used in Gould-Jacob reactions to synthesize 4-quinolones with broad-spectrum antibacterial activity .

- Key Difference: Lacks halogen atoms, reducing electrophilicity compared to the target compound. This limits its utility in synthesizing halogenated quinolones but enhances versatility in non-halogenated heterocycle formation .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

- Structure : Contains a pyridinylmethylene group, introducing nitrogen-based aromaticity.

- Reactivity : Reacts with arynes via dipolar cycloaddition to form pyridoindole derivatives .

- Key Difference: The pyridine ring alters electronic properties, enabling interactions with aromatic systems that halogenated analogs cannot achieve. However, it lacks the antibacterial applications linked to halogenated quinolones .

Dimethyl 2-(4-Chloro-2-nitrophenyl)malonate

- Structure : Methyl esters instead of ethyl, with a nitro group and chloro substituent.

- Applications : A regulatory-compliant reference material for drug applications (e.g., ANDA/NDA filings) .

- Key Difference : Methyl esters reduce steric hindrance but lower solubility in organic solvents compared to ethyl esters. The nitro group enhances stability but complicates reduction steps in synthesis .

Diethyl 2-[(5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate

- Structure: Chromenone and methoxy substituents create an electron-rich aromatic system.

- Reactivity : Used in coumarin derivatives synthesis via alkylation with 4-(chloromethyl)coumarins .

- Key Difference : Electron-donating methoxy groups contrast sharply with the electron-withdrawing Cl/F groups in the target compound, directing reactivity toward electrophilic rather than nucleophilic pathways .

Comparative Data Table

Biological Activity

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and research findings.

Chemical Structure and Properties

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is characterized by the presence of a malonate group and a dichloro-fluorobenzoyl moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing the 2,4-dichloro-5-fluorophenyl moiety. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 10a | S. aureus | 16 | 32 µM |

| 10d | E. coli | 15 | 64 µM |

| 11g | Pseudomonas aeruginosa | 14 | 128 µM |

These findings indicate that diethyl derivatives may possess similar or enhanced antimicrobial properties due to the presence of the dichloro and fluorine substituents, which are known to enhance biological activity through various mechanisms, including membrane disruption and enzyme inhibition .

Anticancer Activity

Research has also pointed towards the anticancer potential of diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate. A study focusing on oxadiazole derivatives indicated that compounds with similar structures exhibited promising anticancer activities by inducing apoptosis in cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Effect on HeLa Cells

In vitro studies showed that diethyl derivatives could inhibit cell growth in HeLa cells with an IC50 value ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated increased annexin V staining in treated cells compared to controls .

Enzyme Inhibition

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate has also been evaluated for its inhibitory effects on various enzymes. Notably, its activity against cholinesterases has been documented:

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 14.8 |

| Butyrylcholinesterase (BuChE) | 18.6 |

The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate can be further understood through structure-activity relationship studies. Modifications to the benzoyl moiety significantly affect the compound's potency and selectivity against various targets.

Key Findings:

- Introduction of halogen atoms enhances antimicrobial activity.

- Alterations in the malonate group can lead to improved enzyme inhibition profiles.

Q & A

Q. What synthetic routes are commonly used to prepare Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a malonate ester (e.g., diethyl bromomalonate) reacts with a substituted phenol or benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) with reflux. Optimization involves controlling stoichiometry (e.g., 1:1.5 molar ratio of starting materials), solvent polarity, and reaction time. Purification via flash chromatography (petroleum ether/ethyl acetate gradients) improves yield and purity . Hydrolysis of intermediates (e.g., using NaOH) may require pH adjustments to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Analyze chemical shifts for ester groups (δ ~1.24 ppm for OCH₂CH₃, δ ~165-175 ppm for carbonyl carbons) and aromatic protons (δ ~6.26–7.92 ppm for substituents) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 307) and fragmentation patterns .

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. What purification methods are recommended for isolating Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, and how does solvent selection impact purity?

- Methodological Answer : Flash chromatography with petroleum ether/ethyl acetate (8:2) effectively separates the product from unreacted starting materials. Polar solvents (e.g., MeOH) may co-elute impurities, while non-polar systems improve resolution. Post-synthesis, washing with H₂O and Na₂SO₄ drying removes residual salts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichloro-5-fluorobenzoyl group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the benzoyl carbonyl toward nucleophilic attack. Steric hindrance from the 2,4-dichloro groups may slow reactions at the ortho positions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying temperatures (e.g., 25°C vs. 70°C) quantify activation barriers .

Q. What strategies mitigate competing side reactions during alkylation of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate enolates?

- Methodological Answer :

- Use LDA or NaH to generate enolates in anhydrous THF at -78°C, minimizing aldol condensation.

- Add alkyl halides slowly to avoid over-alkylation.

- Monitor reaction progress via TLC (hexane/EtOAc) and quench with NH₄Cl to terminate side reactions .

Q. How can HPLC-MS resolve diastereomers formed during quinolone antibiotic synthesis from this compound?

- Methodological Answer :

- Column : C18 reverse-phase column with 0.1% formic acid in acetonitrile/H₂O (gradient elution).

- MS Detection : Use ESI+ mode to track [M+H]⁺ ions. Diastereomers show distinct retention times and fragmentation (e.g., loss of CO₂ or Cl/F groups). Quantify using calibration curves with internal standards (e.g., deuterated analogs) .

Q. What mechanistic insights explain regiochemical outcomes in nitration or halogenation of intermediates derived from this compound?

- Methodological Answer : Nitration with HNO₃ at 70°C favors para-substitution due to steric blocking by Cl/F groups. Computational analysis (Hammett plots) correlates substituent electronic effects with reaction rates. For halogenation, AlCl₃ catalysis directs electrophilic attack to less hindered positions, validated by X-ray crystallography of products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.